

derivatization of amino acids with 6isocyanatoquinoline for HPLC analysis

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An in-depth guide to the derivatization of amino acids with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) for High-Performance Liquid Chromatography (HPLC) analysis is detailed below. This application note is intended for researchers, scientists, and professionals in drug development who are engaged in the precise quantification of amino acids.

Application Notes

Introduction

Amino acid analysis is a critical tool in various scientific fields, including proteomics, clinical diagnostics, and food science. Most amino acids lack a strong UV chromophore or fluorophore, making their direct detection by HPLC challenging.[1][2] To overcome this limitation, precolumn derivatization is employed to attach a chemical tag to the amino acid molecules, enhancing their detectability and improving chromatographic separation.[1] 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a highly effective derivatizing reagent that reacts with primary and secondary amino acids to form stable, fluorescent derivatives that can be readily analyzed by reversed-phase HPLC.[3][4] The resulting derivatives are stable for several days, allowing for automated analysis of a large number of samples.[4]

Principle of the Method

The AQC reagent rapidly reacts with the amino group of amino acids in a simple, one-step process to yield highly fluorescent and UV-active derivatives.[4] This pre-column derivatization



is followed by separation of the derivatized amino acids on a reversed-phase HPLC column and subsequent detection by fluorescence or UV. This method offers high sensitivity, speed, and reproducibility, making it a popular choice for amino acid analysis.[3][5]

Applications

This method is suitable for the analysis of amino acids in a wide variety of samples, including:

- · Protein and peptide hydrolysates
- Cell culture media
- Food and animal feed[4]
- Intravenous solutions[4]
- Glycoprotein hydrolysates[4]

Experimental Protocols

Materials and Reagents

- Amino Acid Standard Solution
- 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Reagent
- Borate Buffer (0.2 M, pH 8.8)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic Acid (or other appropriate mobile phase modifier)
- Reversed-phase HPLC column (e.g., C18)

Derivatization Protocol



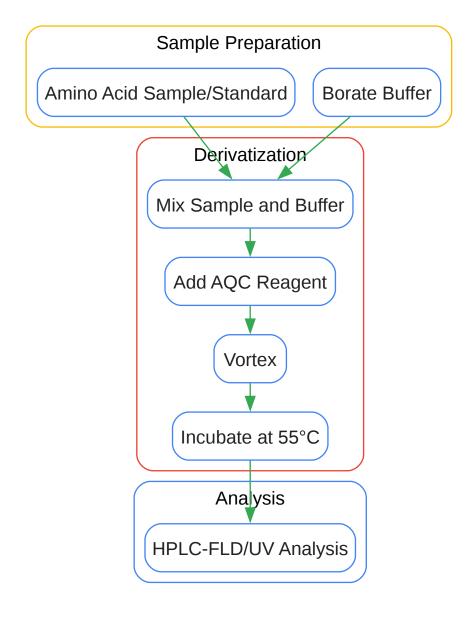




- Sample Preparation: Prepare the amino acid standards and samples in a suitable diluent, such as 0.1 N HCl.
- Mixing: In a microcentrifuge tube or an autosampler vial, mix 10 μL of the amino acid sample or standard with 70 μL of borate buffer.
- Reagent Addition: Add 20 μL of the AQC reagent solution to the mixture.
- Vortexing: Vortex the mixture immediately and thoroughly for a few seconds.
- Incubation: Incubate the reaction mixture at 55°C for 10 minutes.
- Analysis: The derivatized sample is now ready for HPLC analysis. The derivatives are stable at room temperature for up to one week.[4]

Diagram of the Derivatization Workflow





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Caption: Workflow for amino acid derivatization with AQC.

HPLC and Detection Conditions

The following are typical HPLC conditions. Optimization may be required for specific applications.



| Parameter | Value | |
|--------------------|---|--|
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 μm) | |
| Mobile Phase A | Aqueous buffer (e.g., 140 mM sodium acetate, 17 mM triethylamine, pH 5.05) | |
| Mobile Phase B | Acetonitrile | |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B over 20-40 minutes is typically used. | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 37°C | |
| Injection Volume | 5-20 μL | |
| Fluorescence | Excitation: 250 nm, Emission: 395 nm[1] | |
| UV Detection | 254 nm | |

Quantitative Data

The following table summarizes the retention times and limits of detection for AQC-derivatized amino acids obtained under typical chromatographic conditions. Actual values may vary depending on the specific HPLC system and conditions used.



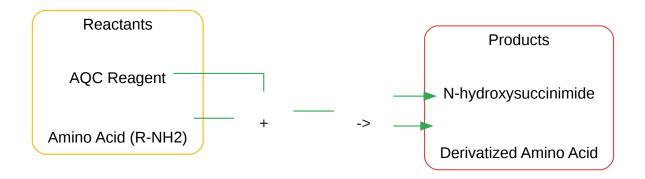
| Amino Acid | Abbreviation | Retention Time (min) | Limit of Detection (pmol) |
|---------------|--------------|-------------------------|---------------------------|
| Aspartic Acid | Asp | 8.5 | ~1 |
| Glutamic Acid | Glu | 9.2 | ~1 |
| Serine | Ser | 10.1 | ~1 |
| Glycine | Gly | 11.5 | ~1 |
| Histidine | His | 12.3 | ~1 |
| Arginine | Arg | 13.1 | ~1 |
| Threonine | Thr | 13.8 | ~1 |
| Alanine | Ala | 15.2 | ~1 |
| Proline | Pro | 16.5 | ~1 |
| Tyrosine | Tyr | 20.1 | ~0.5 |
| Valine | Val | 21.8 | ~1 |
| Methionine | Met | 22.5 | ~1 |
| Lysine | Lys | 24.3 | ~1 |
| Isoleucine | lle | 25.1 | ~1 |
| Leucine | Leu | 25.8 | ~1 |
| Phenylalanine | Phe | 27.2 | ~0.5 |

Chemical Reaction

The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the carbonyl carbon of the N-hydroxysuccinimide ester of AQC. This results in the formation of a stable urea linkage and the release of N-hydroxysuccinimide.

Diagram of the AQC Derivatization Reaction





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Caption: Reaction of an amino acid with AQC.

Conclusion

Pre-column derivatization of amino acids with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate followed by reversed-phase HPLC with fluorescence or UV detection is a robust, sensitive, and reliable method for amino acid quantification. The stability of the derivatives and the simplicity of the reaction make it well-suited for high-throughput applications in research and industrial settings.

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